Bisindolylmaleimide II: A Technical Guide to its Mechanism of Action as a Protein Kinase C Inhibitor
Bisindolylmaleimide II: A Technical Guide to its Mechanism of Action as a Protein Kinase C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bisindolylmaleimide II is a potent and selective, ATP-competitive inhibitor of Protein Kinase C (PKC).[1][2] This technical guide provides an in-depth overview of its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell signaling, pharmacology, and drug development.
Mechanism of Action
Bisindolylmaleimide II exerts its biological effects primarily through the competitive inhibition of Protein Kinase C (PKC) isoforms.[1][2] Structurally similar to the non-specific kinase inhibitor staurosporine, bisindolylmaleimide II demonstrates a higher degree of selectivity for PKC.[3]
The core mechanism involves the binding of bisindolylmaleimide II to the ATP-binding pocket of the PKC catalytic domain.[4][5] This binding event physically occludes the active site, preventing the binding of ATP and the subsequent phosphorylation of PKC substrates. The inhibition is reversible and competitive with respect to ATP.[6]
While being a general inhibitor of PKC subtypes, bisindolylmaleimide II also exhibits activity against other kinases, albeit at higher concentrations.[3] Notably, it has been shown to inhibit Phosphoinositide-dependent kinase 1 (PDK1) and Protein Kinase A (PKA).[3] This cross-reactivity is an important consideration in experimental design and data interpretation.
Beyond its effects on protein kinases, bisindolylmaleimide II has also been identified as a potent noncompetitive antagonist of nicotinic acetylcholine receptors (nAChR), highlighting a secondary mechanism of action that may be relevant in specific cellular contexts.[1][2] The inhibitory actions of bisindolylmaleimide II on PKC and other signaling molecules can lead to downstream cellular effects, including the induction of apoptosis and antiproliferative effects.[1]
Quantitative Inhibitory Data
The inhibitory potency of bisindolylmaleimide II and its selectivity for various kinases have been quantified through the determination of half-maximal inhibitory concentrations (IC50). The following table summarizes key quantitative data from in vitro kinase assays.
| Kinase Target | IC50 (µM) | Notes |
| Protein Kinase C (PKC) | 0.01 | Potent inhibition.[1][2] |
| Phosphorylase Kinase | 0.75 | Moderate inhibition.[1][2] |
| Protein Kinase A (PKA) | 2 | Weaker inhibition.[1][2] |
| PDK1 | 14 | Weaker inhibition.[3] |
Experimental Protocols
In Vitro Protein Kinase C Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of bisindolylmaleimide II against a specific PKC isoform.
Materials:
-
Purified recombinant PKC isoenzyme
-
Bisindolylmaleimide II (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)
-
PKC substrate (e.g., myelin basic protein, histone H1, or a specific peptide substrate)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) as co-factors
-
96-well microtiter plates
-
Phosphocellulose paper or other means of separating phosphorylated substrate
-
Scintillation counter (for radioactive assays) or appropriate detection system for non-radioactive assays
-
Stop solution (e.g., 75 mM phosphoric acid)
Procedure:
-
Prepare Reagents: Prepare serial dilutions of bisindolylmaleimide II in DMSO. The final DMSO concentration in the assay should be kept constant (typically ≤1%). Prepare a master mix of the kinase reaction buffer containing the PKC enzyme, substrate, and co-factors (PS and DAG).
-
Assay Setup: To each well of a 96-well plate, add the desired concentration of bisindolylmaleimide II or vehicle control (DMSO).
-
Initiate Reaction: Add the kinase reaction master mix to each well to start the reaction.
-
ATP Addition: Initiate the phosphorylation reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Substrate Capture: Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radiolabel in each spot using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of PKC Inhibition
Caption: Signaling pathway illustrating the inhibition of Protein Kinase C (PKC) by Bisindolylmaleimide II.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of Bisindolylmaleimide II against Protein Kinase C.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abcam.com [abcam.com]
- 3. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
- 4. assayquant.com [assayquant.com]
- 5. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 6. medchemexpress.com [medchemexpress.com]
